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molecular formula C6H6ClIN2 B594703 4-Chloro-5-iodobenzene-1,2-diamine CAS No. 1219741-20-4

4-Chloro-5-iodobenzene-1,2-diamine

Cat. No. B594703
M. Wt: 268.482
InChI Key: ITRURZJHRPWUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08410284B2

Procedure details

To a mixture of 5-chloro-4-iodo-2-nitroaniline 1-5 (31.7 g, 106 mmol) and iron powder (59.0 g, 1060 mmol) in 880 mL ethanol was added a solution of NH4Cl (28 g, 530 mmol) in 240 mL of water. The resulting mixture was mechanically stirred at 60° C. for 40 h. After cooling to rt the mixture was filtered and the filtrate reduced to about 500 mL by rotary evaporation. This filtrate was diluted with 1 L of EtOAc and 1 L of water, and shaken. The organic layer separated, washed with brine, dried (MgSO4) and evaporated to provide crude product. The crude product was dissolved in 80 mL of EtOAc, diluted with 80 mL of hexanes and injected onto a 330 g column of SiO2, which was pre-eluted with 33% EtOAc in hexanes. The column was subjected to MPLC eluting at 100 mL/min with 33% EtOAc in hexanes (15 min) and then 50% EtOAc (20 min) to provide 5-chloro-4-iodo-1,2-phenylenediamine 1-6. Impure fractions of residue were resubjected to MPLC on a 330 g column of SiO2 by the same method to provide additional 5-chloro-4-iodo-1,2-phenylenediamine 1-6 as an amorphous solid. 1H NMR (500 MHz, DMSO-d6): δ 4.77 (s, 2H), 4.91 (s, 2H), 6.66 (s, 1H), 6.93 (s, 1H); LC-MS: calculated for C6H6ClIN2 267.9, observed Dole 269.0 (M+H)+.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
solvent
Reaction Step One
Name
Quantity
59 g
Type
catalyst
Reaction Step One
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
240 mL
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([N+:9]([O-])=O)=[C:6]([CH:8]=1)[NH2:7].[NH4+].[Cl-]>C(O)C.O.CCOC(C)=O.[Fe]>[Cl:1][C:2]1[C:3]([I:12])=[CH:4][C:5]([NH2:9])=[C:6]([NH2:7])[CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
ClC=1C(=CC(=C(N)C1)[N+](=O)[O-])I
Name
Quantity
880 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
59 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
240 mL
Type
solvent
Smiles
O
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
80 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
hexanes
Quantity
80 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was mechanically stirred at 60° C. for 40 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate reduced to about 500 mL by rotary evaporation
ADDITION
Type
ADDITION
Details
This filtrate was diluted with 1 L of EtOAc and 1 L of water
STIRRING
Type
STIRRING
Details
shaken
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide crude product
WASH
Type
WASH
Details
was pre-eluted with 33% EtOAc in hexanes
WASH
Type
WASH
Details
eluting at 100 mL/min with 33% EtOAc in hexanes (15 min)
Duration
15 min

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
ClC=1C(=CC(=C(C1)N)N)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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